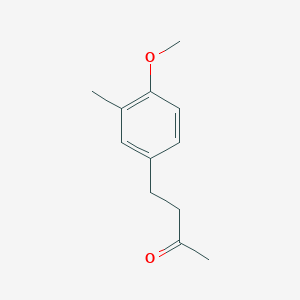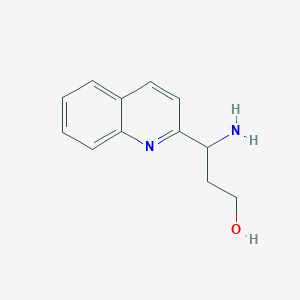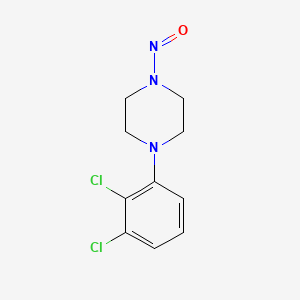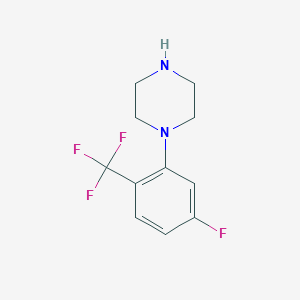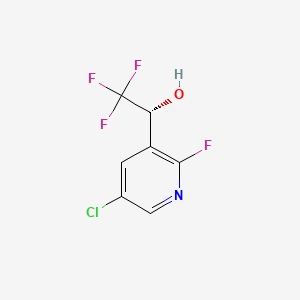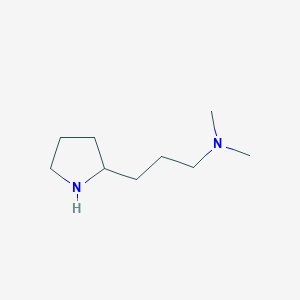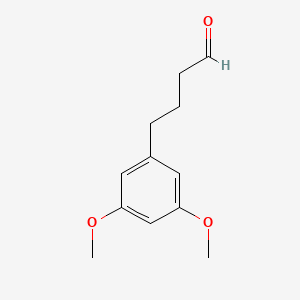
4-Fluoro-2-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(pyrrolidin-2-yl)phenol is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the phenol to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(pyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(pyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenol group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding and modifying the electronic properties of the molecule .
Comparación Con Compuestos Similares
- 4-Fluoro-2-(pyrrolidin-1-yl)phenol
- 4-Fluoro-2-(pyrrolidin-3-yl)phenol
- 4-Fluoro-2-(pyrrolidin-2-yl)aniline
Uniqueness: 4-Fluoro-2-(pyrrolidin-2-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
4-fluoro-2-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2 |
Clave InChI |
PIHKPXDJNMQHGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



